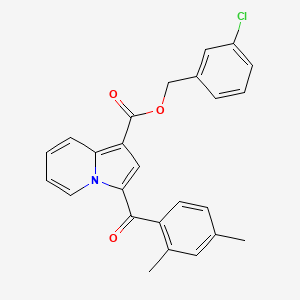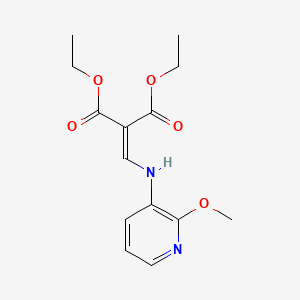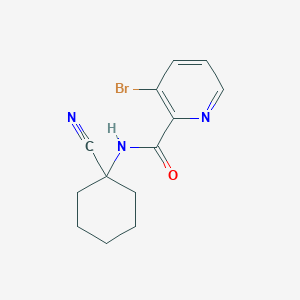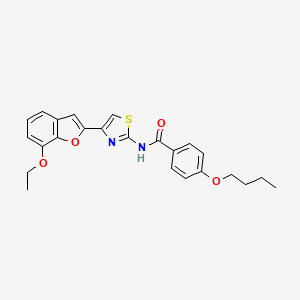![molecular formula C20H20N4O2 B2413734 1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941892-35-9](/img/structure/B2413734.png)
1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone, also known as IPP-OXD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential in various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
- A study by Kharchenko et al. (2008) describes the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids leading to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. These structures have been confirmed by various spectroscopic methods and liquid chromato-mass spectrometry. The paper also discusses the prediction of biological activity for these synthesized compounds (Kharchenko, Detistov, & Orlov, 2008).
Antitumor Activity
- Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs, which were tested for antitumor activity against a panel of 11 cell lines in vitro. One compound exhibited potent antitumor activity with a mean IC50 value of approximately 9.4 µM (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Antimicrobial Activities
- Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study revealed that the newly synthesized compounds showed good or moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Apoptosis Induction and Anticancer Potential
- Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through high-throughput screening. This compound showed activity against several breast and colorectal cancer cell lines and was identified as a potential anticancer agent (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Antibacterial Activity and Anti-tubercular Efficacy
- A study by Raval et al. (2014) on the synthesis of oxoethylthio-1,3,4-oxadiazole derivatives and their in vitro antibacterial activity found that some synthesized compounds exhibited significant efficacy against Mycobacterium tuberculosis (Raval, Akhaja, Jaspara, Myangar, & Patel, 2014).
Thermally Stable Polyimides and Poly(amide-imide) Synthesis
- Mansoori et al. (2012) synthesized new, thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group. These polymers were characterized for their solubility and thermal behavior, indicating potential applications in various industrial fields (Mansoori, Atghia, Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).
Organic Light-Emitting Diodes (OLEDs) Application
- Wang et al. (2001) focused on the synthesis and structure of a new bis(1,3,4-oxadiazole) system for use in Organic Light-Emitting Diodes (OLEDs). The study indicated that the synthesized compounds significantly improved the efficiency of the LED devices (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Novel Compounds for Antitumor Activity
- Another study by Maftei et al. (2016) involved the synthesis and investigation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for antitumor activity. The in vitro anti-cancer activity of these compounds was assessed, revealing promising results (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Eigenschaften
IUPAC Name |
1-(4-propan-2-ylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)14-3-5-17(6-4-14)24-12-16(11-18(24)25)20-22-19(23-26-20)15-7-9-21-10-8-15/h3-10,13,16H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVYUDUQGINDRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Methyl-1-benzofuran-2-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2413653.png)


![N-(3-chloro-4-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2413658.png)
![N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide](/img/structure/B2413660.png)
![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2413661.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopropylmethanone](/img/structure/B2413663.png)

![5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2413667.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B2413668.png)


![1-({1-[2-(4-Bromophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2413674.png)